what is 3-epi-25-Hydroxy Vitamin D3-d6
what is 3-epi-25-Hydroxy Vitamin D3-d6
Topic: 3-epi-25-Hydroxy Vitamin D3-d6: Technical Guide for High-Precision Quantitation Content Type: Technical Whitepaper / Methodological Guide Audience: Bioanalytical Scientists, Mass Spectrometrists, Clinical Researchers[1]
Executive Summary
3-epi-25-Hydroxy Vitamin D3-d6 is the stable isotope-labeled analog of the C3-epimer of 25-Hydroxyvitamin D3 (25(OH)D3).[1] In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as the definitive Internal Standard (IS) for the accurate quantification of 3-epi-25(OH)D3 .[1]
Its significance lies in solving the "Epimer Problem." The C3-epimer is isobaric to the major circulating metabolite, 25(OH)D3, but possesses significantly reduced calcemic activity. Standard analytical methods often fail to separate these two forms, leading to a positive bias in Vitamin D measurements—a critical error in pediatric diagnostics and Alzheimer’s research. This guide details the chemical basis, analytical necessity, and validated protocols for deploying 3-epi-25(OH)D3-d6 to achieve chromatographic resolution and quantitative rigor.
Chemical Profile & Isotopic Design
To utilize this reagent effectively, one must understand its structural distinction and isotopic stability.
Structural Identity
-
Analyte: 3-epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3)[1][2][3][4][5][6][7]
-
Molecular Weight: ~406.67 g/mol (compared to ~400.64 g/mol for the unlabeled form)[1]
The Epimeric Difference: The critical difference lies at the Carbon-3 (C3) position of the A-ring.
-
25(OH)D3 (Standard): The hydroxyl group (-OH) is in the
-orientation (above the plane).[1] -
3-epi-25(OH)D3 (Epimer): The hydroxyl group is in the
-orientation (below the plane).[1]
The Deuterium Label (d6): The deuterium atoms are typically incorporated at the C26 and C27 methyl groups on the side chain. This placement is strategic:
-
Metabolic Stability: These positions are chemically stable during standard extraction protocols.
-
No Scrambling: Unlike backbone labeling, side-chain labeling avoids proton-deuterium exchange during ionization.[1]
-
Mass Shift: The +6 Da shift provides a clean mass spectral window (MRM transition) distinct from the native analyte and potential C13 isotopes.
The Scientific Imperative: Why Use the d6-Epimer IS?
In routine clinical assays, a single internal standard (25(OH)D3-d6) is often used to quantify both the standard vitamin and the epimer. This is scientifically flawed for high-precision workflows.[1]
The Co-Elution Risk
On standard C18 columns, 25(OH)D3 and its 3-epimer often co-elute or show significant overlap.[1] If they co-elute, the mass spectrometer cannot distinguish them (isobaric interference), resulting in an overestimation of the patient's Vitamin D status.
Matrix Effects & Ionization Efficiency
Even when chromatographically separated (e.g., using PFP columns), the epimer and the standard metabolite may elute in slightly different regions of the suppression profile of the biological matrix.
-
Protocol Validation: Using 3-epi-25(OH)D3-d6 specifically to quantify the epimer ensures that the Internal Standard experiences the exact same retention time and matrix suppression/enhancement as the target epimer.[1] This provides a self-validating correction factor that a generic 25(OH)D3-d6 IS cannot offer.[1]
Figure 1: The analytical divergence between standard C18 workflows and the necessary PFP separation for epimer quantification.
Validated Experimental Protocol
This protocol utilizes 3-epi-25(OH)D3-d6 as a specific internal standard.[1][4] It is designed for LC-MS/MS systems (e.g., Sciex Triple Quad or Thermo Quantiva) utilizing a Pentafluorophenyl (PFP) column, which is essential for
Reagents & Standards
-
Primary Analyte Standard: 3-epi-25(OH)D3 (Certified Reference Material).[1]
-
Internal Standard: 3-epi-25(OH)D3-d6 (Isotopic Purity >99%).[1]
-
LC Column: Kinetex F5 or PFP (2.6 µm, 100 x 2.1 mm) or equivalent.[1]
-
Mobile Phase A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Methanol (0.1% Formic Acid).[1]
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing background noise for low-abundance epimers.[1]
-
Aliquot: Transfer 200 µL of serum/plasma to a borosilicate glass tube.
-
IS Spike: Add 20 µL of 3-epi-25(OH)D3-d6 working solution (e.g., 50 ng/mL). Vortex for 10 sec.
-
Extraction: Add 1 mL of Hexane:Ethyl Acetate (9:1 v/v).
-
Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Dry Down: Transfer the upper organic layer to a clean vial. Evaporate under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50).
LC-MS/MS Conditions
Chromatography (Gradient Elution): The PFP column requires a specific methanol-water gradient to leverage the shape selectivity.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 50 | 50 | 0.4 |
| 1.0 | 50 | 50 | 0.4 |
| 5.0 | 15 | 85 | 0.4 |
| 5.1 | 2 | 98 | 0.5 |
| 7.0 | 2 | 98 | 0.5 |
| 7.1 | 50 | 50 | 0.4 |
| 9.0 | 50 | 50 | 0.4 |
Mass Spectrometry (MRM Transitions): Using Electrospray Ionization (ESI+).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| 3-epi-25(OH)D3 | 401.4 | 383.4 | 12 | Quantifier (Water loss) |
| 401.4 | 159.1 | 35 | Qualifier | |
| 3-epi-25(OH)D3-d6 | 407.4 | 389.4 | 12 | IS Quantifier |
Note: The water loss transition ([M+H]+
Data Interpretation & Quality Control
Calculating Resolution (Rs)
To ensure data integrity, you must verify the separation between 25(OH)D3 and 3-epi-25(OH)D3 in every run.[1]
-
Where
is retention time and is peak width at base. -
Requirement:
(Baseline separation) is required for accurate independent quantification.[1]
Quantification Logic
Concentration is calculated using the area ratio of the analyte to its specific deuterated form.
[1]-
Self-Validation Check: If the retention time of the 3-epi-25(OH)D3-d6 shifts by >0.1 min compared to the unlabeled standard in the calibration curve, the run should be flagged for potential column fouling or matrix interference.
Figure 2: Step-by-step analytical workflow for high-precision epimer quantification.
References
-
Tai, S. S., Bedner, M., & Phinney, K. W. (2010).[1][8] Development of a candidate reference measurement procedure for the determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 82(5), 1942–1948.[1]
-
Singh, R. J., et al. (2006).[1] C-3 epimers can account for a significant proportion of total circulating 25-hydroxyvitamin D in infants, complicating accurate measurement and interpretation of vitamin D status.[1] The Journal of Clinical Endocrinology & Metabolism, 91(8), 3055–3061. [1]
-
Lensmeyer, G., et al. (2012).[1] Isotope-dilution liquid chromatography-tandem mass spectrometry method for the simultaneous quantitation of 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and 3-epi-25-hydroxyvitamin D3 in human serum.[1] Clinical Chemistry, 58(1), 161-163.[1]
-
NIST Standard Reference Material 972a. Vitamin D Metabolites in Frozen Human Serum. National Institute of Standards and Technology.[5][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3-epi-25-Hydroxy vitamin D3-d6 | CAS 73809-05-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-epi-25-Hydroxy Vitamin D3-d6 | C27H44O2 | CID 71749418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. ovid.com [ovid.com]
- 8. Case Report: Three Patients With Substantial Serum Levels of 3-Epi-25(OH)D Including One With 3-Epi-25(OH)D2 While on High-Dose Ergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
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